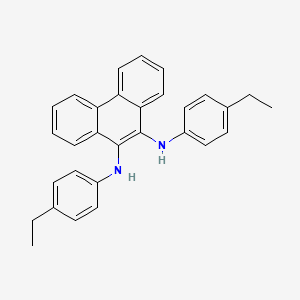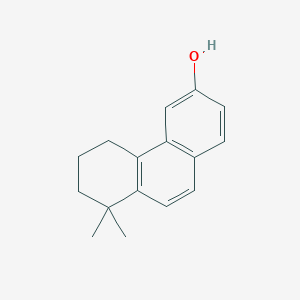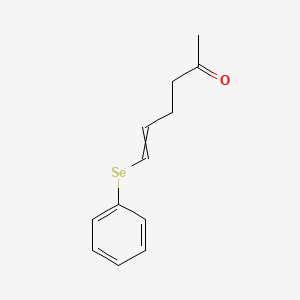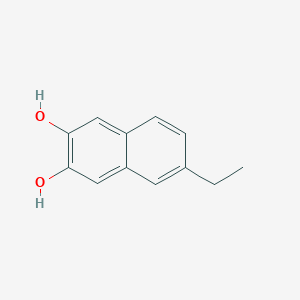
6-Ethylnaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylnaphthalene-2,3-diol is an organic compound belonging to the class of diols, characterized by the presence of two hydroxyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethylnaphthalene-2,3-diol can be synthesized through the hydroxylation of 6-ethylnaphthalene. This process typically involves the use of osmium tetroxide (OsO₄) as a catalyst, followed by reduction with sodium bisulfite (NaHSO₃) to yield the diol . Another method involves the acid-catalyzed hydrolysis of an epoxide derived from 6-ethylnaphthalene .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using similar catalysts and conditions as mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into other alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and lead tetraacetate (Pb(OAc)₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields other alcohol derivatives.
Substitution: Results in the formation of various substituted naphthalene derivatives.
Scientific Research Applications
6-Ethylnaphthalene-2,3-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ethylnaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions that influence its biological and chemical activities .
Comparison with Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2,3-Propanetriol (Glycerol): A triol used in cosmetics and pharmaceuticals.
Uniqueness: 6-Ethylnaphthalene-2,3-diol is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to simpler diols like ethylene glycol and glycerol. Its structure allows for more complex interactions and applications in various fields .
Properties
CAS No. |
136944-43-9 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-ethylnaphthalene-2,3-diol |
InChI |
InChI=1S/C12H12O2/c1-2-8-3-4-9-6-11(13)12(14)7-10(9)5-8/h3-7,13-14H,2H2,1H3 |
InChI Key |
NDJJECGAJBVPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(C=C2C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


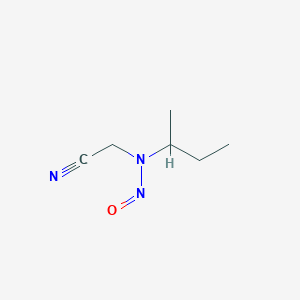

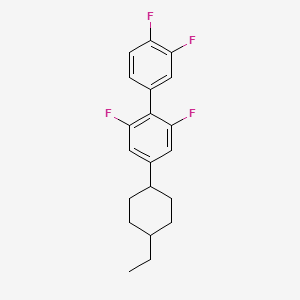
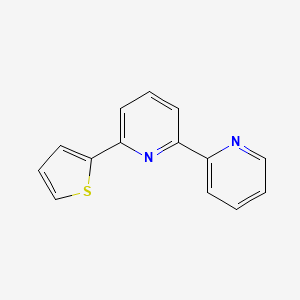
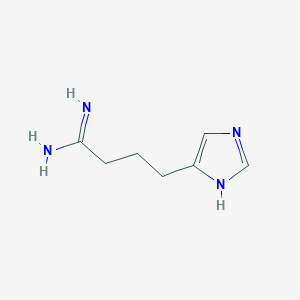
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)

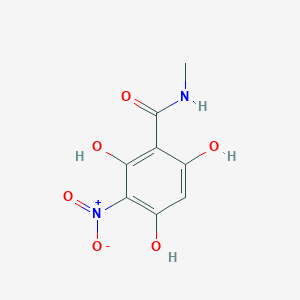
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
